(Z)-3-((2,3-dimethylphenyl)amino)-2-(4-(4-ethylphenyl)thiazol-2-yl)acrylonitrile
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Overview
Description
(Z)-3-((2,3-dimethylphenyl)amino)-2-(4-(4-ethylphenyl)thiazol-2-yl)acrylonitrile is a synthetic organic compound that belongs to the class of acrylonitriles This compound is characterized by the presence of a thiazole ring and a nitrile group, which are known to impart unique chemical and biological properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-3-((2,3-dimethylphenyl)amino)-2-(4-(4-ethylphenyl)thiazol-2-yl)acrylonitrile typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
Acrylonitrile Formation: The final step involves the formation of the acrylonitrile moiety through a Knoevenagel condensation reaction between an aldehyde and a nitrile compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the thiazole ring or the phenyl groups.
Reduction: Reduction reactions could target the nitrile group, converting it to an amine.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at the aromatic rings or the thiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Substitution: Reagents like halogens (e.g., Br2) or nucleophiles (e.g., NaOH) under appropriate conditions.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce primary amines.
Scientific Research Applications
Chemistry
In chemistry, (Z)-3-((2,3-dimethylphenyl)amino)-2-(4-(4-ethylphenyl)thiazol-2-yl)acrylonitrile can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it valuable in organic synthesis.
Biology and Medicine
The compound may exhibit biological activity, such as antimicrobial or anticancer properties, due to the presence of the thiazole ring and nitrile group. Researchers may explore its potential as a lead compound in drug discovery.
Industry
In the industrial sector, this compound could be used in the development of new materials, such as polymers or dyes, due to its stable and reactive functional groups.
Mechanism of Action
The mechanism of action of (Z)-3-((2,3-dimethylphenyl)amino)-2-(4-(4-ethylphenyl)thiazol-2-yl)acrylonitrile would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The thiazole ring and nitrile group could play crucial roles in binding to these targets and exerting biological effects.
Comparison with Similar Compounds
Similar Compounds
- (Z)-3-((2,3-dimethylphenyl)amino)-2-(4-phenylthiazol-2-yl)acrylonitrile
- (Z)-3-((2,3-dimethylphenyl)amino)-2-(4-(4-methylphenyl)thiazol-2-yl)acrylonitrile
Uniqueness
Compared to similar compounds, (Z)-3-((2,3-dimethylphenyl)amino)-2-(4-(4-ethylphenyl)thiazol-2-yl)acrylonitrile may exhibit unique properties due to the presence of the ethyl group on the phenyl ring. This subtle difference can influence its chemical reactivity, biological activity, and physical properties, making it a compound of interest for further research and development.
Properties
IUPAC Name |
(Z)-3-(2,3-dimethylanilino)-2-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]prop-2-enenitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N3S/c1-4-17-8-10-18(11-9-17)21-14-26-22(25-21)19(12-23)13-24-20-7-5-6-15(2)16(20)3/h5-11,13-14,24H,4H2,1-3H3/b19-13- |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HYVFZVGMOBYRED-UYRXBGFRSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C2=CSC(=N2)C(=CNC3=CC=CC(=C3C)C)C#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1=CC=C(C=C1)C2=CSC(=N2)/C(=C\NC3=CC=CC(=C3C)C)/C#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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